molecular formula C6H12O3Si B14401189 CID 78067551

CID 78067551

Katalognummer: B14401189
Molekulargewicht: 160.24 g/mol
InChI-Schlüssel: UBFMQVWLWFQAFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78067551” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of chemical substances.

Analyse Chemischer Reaktionen

CID 78067551 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions can involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

CID 78067551 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, such as enzyme inhibition or activation. In medicine, this compound might be investigated for its therapeutic potential in treating specific diseases or conditions. In industry, it could be utilized in the development of new materials or processes.

Wirkmechanismus

The mechanism of action of CID 78067551 involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects is not well-documented, but it likely involves binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. Understanding the molecular targets and pathways involved can provide insights into the compound’s potential therapeutic applications and side effects.

Vergleich Mit ähnlichen Verbindungen

CID 78067551 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups, but they may differ in their chemical properties, biological activities, or applications Some similar compounds include those with related chemical structures or those that undergo similar types of chemical reactions

Eigenschaften

Molekularformel

C6H12O3Si

Molekulargewicht

160.24 g/mol

InChI

InChI=1S/C6H12O3Si/c1-5(2)9-10-6(7-3)8-4/h6H,1H2,2-4H3

InChI-Schlüssel

UBFMQVWLWFQAFP-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)O[Si]C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.